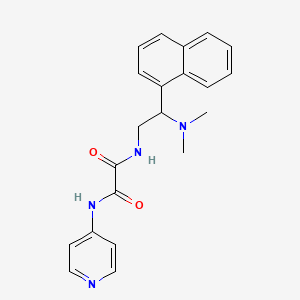
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide, also known as DANA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. DANA belongs to the class of oxalamide derivatives, which are known for their diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Fluorescence Imaging and Chemical Probing
Naphthalene derivatives, including compounds structurally related to N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide, have found significant applications in scientific research, particularly in the development of fluorescent probes for imaging and sensing. For example, a study demonstrated the synthesis and fluorescence properties of naphthoquinone pyridyl tetrazole-based chemical probes that exhibit higher selectivity and sensitivity for Zn^2+ ions. This compound could be utilized as a turn-on probe for fluorescent imaging of Zn^2+ ions in living cells, highlighting its potential in biological and chemical sensing applications (Balakrishna et al., 2018). Another research found that a 2-(N,N-Dimethylamino)naphthalene-based probe exhibited dramatic enhancement in fluorescence upon addition of Zn(2+), enabling high-resolution fluorescence imaging of zinc ions in HeLa cells and Arabidopsis (Lee et al., 2015).
Asymmetric Synthesis and Ligand Development
Naphthalene derivatives also play a critical role in asymmetric synthesis and the development of ligands for catalytic reactions. The organopalladium complex containing ortho-metalated (S)-(1-(dimethylamino)ethyl)naphthalene has been used successfully to promote the asymmetric Diels−Alder reaction, leading to the stereospecific location of the pyridyl group in resulting phosphanorbornene cycloadducts. This showcases the compound's utility in promoting stereochemically controlled reactions, which are fundamental in the development of chiral molecules (He et al., 1998).
Neurological Research
Moreover, compounds structurally similar to N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide have been used in neurological research, particularly in studying Alzheimer's disease. For instance, a hydrophobic radiofluorinated derivative of a related compound was used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's disease patients. This noninvasive technique facilitates diagnostic assessment and assists in monitoring response to experimental treatments (Shoghi-Jadid et al., 2002).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-pyridin-4-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-25(2)19(18-9-5-7-15-6-3-4-8-17(15)18)14-23-20(26)21(27)24-16-10-12-22-13-11-16/h3-13,19H,14H2,1-2H3,(H,23,26)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRCRGGEIPMHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=NC=C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

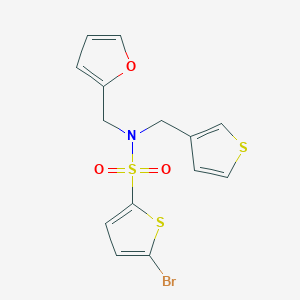
![1-(2,6-Difluorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2440723.png)




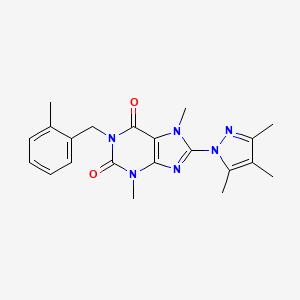
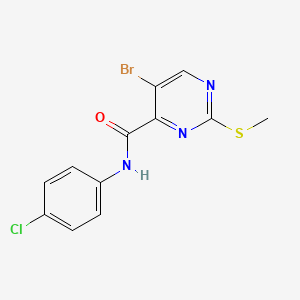
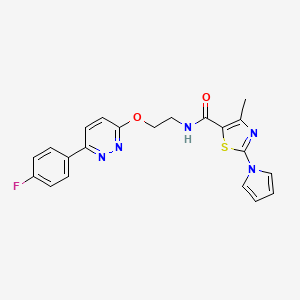

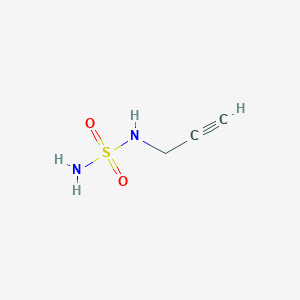
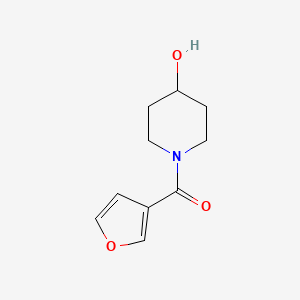

amine](/img/structure/B2440742.png)